Cyclobutanecarbonyl chloride, 1-butyl-
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Overview
Description
Cyclobutanecarbonyl chloride,1-butyl-(9CI) is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclobutanecarbonyl chloride, where a butyl group is attached to the cyclobutane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarbonyl chloride,1-butyl-(9CI) can be synthesized through the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the cyclobutanecarboxylic acid is treated with thionyl chloride, resulting in the formation of cyclobutanecarbonyl chloride. The butyl group can then be introduced through a subsequent reaction with butyl lithium (BuLi) or butyl magnesium bromide (BuMgBr) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of cyclobutanecarbonyl chloride,1-butyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarbonyl chloride,1-butyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et3N) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of cyclobutanemethanol derivatives.
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Cyclobutanecarbonyl chloride,1-butyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Utilized in the development of drug candidates and prodrugs.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclobutanecarbonyl chloride,1-butyl-(9CI) involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarbonyl chloride: The parent compound without the butyl group.
Cyclobutanecarboxylic acid: The carboxylic acid derivative.
Cyclobutanemethanol: The alcohol derivative.
Uniqueness
Cyclobutanecarbonyl chloride,1-butyl-(9CI) is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
1-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3 |
InChI Key |
UIULZLFFHHPJFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)C(=O)Cl |
Origin of Product |
United States |
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